Palonidipine

Description

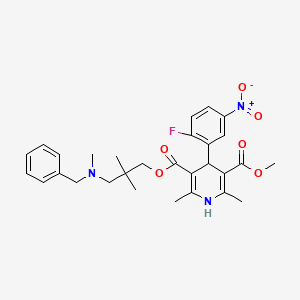

Structure

3D Structure

Propriétés

IUPAC Name |

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSLZPCNUVWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043836 | |

| Record name | Palonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-73-0 | |

| Record name | Palonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palonidipine: An In-depth Technical Guide on its Mechanism of Action as a Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonidipine (also known as TC-81) is a dihydropyridine derivative that acts as a potent and long-acting L-type calcium channel antagonist. Developed by Teijin, it was investigated for the treatment of hypertension and angina pectoris before its discontinuation in 1995. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with voltage-gated calcium channels, the subsequent physiological effects on vascular smooth muscle, and the experimental methodologies employed to elucidate these actions. While specific quantitative data for this compound is limited in publicly available literature, this guide integrates established principles of dihydropyridine pharmacology with the known characteristics of this compound to present a thorough scientific overview.

Introduction: The Role of Calcium Channels in Vascular Tone

Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium concentration, a key determinant of vascular smooth muscle tone.[1] L-type VGCCs (Cav1.2), in particular, are the primary targets for dihydropyridine calcium channel blockers.[2] The influx of calcium through these channels initiates a signaling cascade that leads to the contraction of vascular smooth muscle cells and, consequently, an increase in blood pressure.[3] this compound, as a member of the dihydropyridine class, exerts its therapeutic effect by modulating the function of these channels.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound involves its high-affinity, voltage-dependent binding to the L-type calcium channel.

Binding to the L-type Calcium Channel

This compound binds to a specific receptor site on the α1 subunit of the L-type calcium channel, a site common to other dihydropyridines.[4] This binding is allosteric and state-dependent, with a significantly higher affinity for the inactivated state of the channel.[5] This voltage-dependent binding means that this compound is more effective in tissues that are chronically depolarized, such as the smooth muscle of arterioles.

Inhibition of Calcium Influx

By binding to the L-type calcium channel, this compound stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium into the vascular smooth muscle cell. This reduction in intracellular calcium is the pivotal event that leads to vasodilation.

Downstream Signaling Pathway of this compound in Vascular Smooth Muscle

The inhibition of calcium influx by this compound initiates a cascade of intracellular events culminating in smooth muscle relaxation.

-

Decreased Intracellular Calcium: The blockade of L-type calcium channels directly leads to a reduction in the cytosolic free calcium concentration.

-

Reduced Calmodulin Activation: Calcium ions normally bind to the protein calmodulin. With lower intracellular calcium levels, there is a decrease in the formation of the Ca2+-calmodulin complex.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a critical activator of myosin light chain kinase (MLCK). Reduced levels of this complex lead to decreased MLCK activity.

-

Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin, a key step in the cross-bridge cycling of actin and myosin filaments that drives muscle contraction.

-

Vascular Smooth Muscle Relaxation: With reduced myosin light chain phosphorylation, the interaction between actin and myosin is inhibited, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.

Quantitative Data

| Parameter | Description | Typical Values for Dihydropyridines | This compound Data |

| Ki | Inhibitor constant, a measure of binding affinity to the L-type calcium channel receptor. | 0.1 - 50 nM | Not Available |

| IC50 (Calcium Current) | Concentration required to inhibit 50% of the L-type calcium current in electrophysiological studies. | 10 - 200 nM | Not Available |

| IC50 (Vasodilation) | Concentration required to cause 50% of the maximal relaxation in pre-contracted vascular smooth muscle. | 1 - 100 nM | Not Available |

| Selectivity | Ratio of IC50 values for vascular versus cardiac effects, or for L-type versus other calcium channel subtypes. | High vascular selectivity | Not Available |

Experimental Protocols

The following sections detail the standard experimental methodologies used to characterize the mechanism of action of dihydropyridine calcium channel antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the L-type calcium channel.

Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in L-type calcium channels (e.g., rat cardiac or vascular smooth muscle) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine or [3H]PN200-110) and varying concentrations of unlabeled this compound.

-

Incubations are typically carried out at 25°C for 60-90 minutes to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to directly measure the effect of this compound on L-type calcium currents.

Objective: To determine the IC50 of this compound for the blockade of L-type calcium currents and to study its voltage-dependence.

Methodology:

-

Cell Preparation:

-

Isolate vascular smooth muscle cells or use a cell line stably expressing L-type calcium channels (e.g., HEK293 cells).

-

-

Patch Clamp Recording:

-

Establish a whole-cell patch clamp configuration on a single cell.

-

Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing barium or calcium as the charge carrier.

-

-

Voltage Protocol:

-

Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed, resting state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

-

To study voltage-dependence, vary the holding potential (e.g., to -40 mV) to inactivate a portion of the channels before the depolarizing pulse.

-

-

Drug Application:

-

Perfuse the cell with a control external solution to record baseline calcium currents.

-

Apply increasing concentrations of this compound to the external solution and record the resulting inhibition of the calcium current.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current at each this compound concentration.

-

Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

-

In Vitro Functional Assay: Wire Myography

This assay assesses the vasodilatory effect of this compound on isolated blood vessels.

Objective: To determine the potency and efficacy of this compound in inducing relaxation of pre-contracted vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Dissect a segment of an artery (e.g., rat aorta or mesenteric artery) and mount it in a wire myograph chamber.

-

The chamber is filled with a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a set tension.

-

Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to confirm tissue viability.

-

-

Pre-contraction:

-

Contract the arterial ring with a vasoconstrictor agent such as phenylephrine or norepinephrine.

-

-

Drug Application:

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension.

-

Plot the concentration-response curve and determine the IC50 value for vasodilation.

-

Selectivity Profile

Dihydropyridines typically exhibit a high degree of selectivity for L-type calcium channels over other subtypes (e.g., N-type, T-type). Furthermore, they generally show vascular selectivity, meaning they are more potent in relaxing vascular smooth muscle than in producing negative inotropic or chronotropic effects on the heart. While specific selectivity data for this compound is not available, its development for hypertension suggests a favorable vascular selectivity profile.

Conclusion

This compound is a dihydropyridine calcium channel antagonist that functions by binding to and inhibiting L-type voltage-gated calcium channels in vascular smooth muscle. This action reduces intracellular calcium levels, leading to the inhibition of myosin light chain kinase and subsequent vasodilation. Although the clinical development of this compound was discontinued, its mechanism of action is representative of a well-established and therapeutically important class of cardiovascular drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the pharmacological properties of this compound and other calcium channel antagonists. Further research, should it become available, would be necessary to fully quantify the binding affinity, inhibitory potency, and selectivity profile of this specific compound.

References

- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 2. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Paliperidone and Palonosetron

A Note on the Topic: The initial request for information on "Palonidipine" did not yield specific results, suggesting a potential misspelling. This guide provides a comprehensive overview of two similarly named drugs: Paliperidone , an atypical antipsychotic, and Palonosetron , a serotonin 5-HT3 receptor antagonist used for preventing nausea and vomiting.

Part 1: Paliperidone

Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic medication utilized in the management of schizophrenia and schizoaffective disorder. Its efficacy is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.

Pharmacokinetics

Paliperidone is available in both oral extended-release (ER) tablets and long-acting injectable (LAI) formulations (paliperidone palmitate). The pharmacokinetic profiles of these formulations differ significantly, influencing dosing strategies and patient management.

Data Presentation: Pharmacokinetic Parameters of Paliperidone

| Parameter | Oral Paliperidone ER (Humans) | Paliperidone Palmitate 1-Month LAI (Humans) | Paliperidone Palmitate 3-Month LAI (Humans) |

| Bioavailability | 28% | ~100% (relative to IR) | ~100% (relative to IR) |

| Tmax (Time to Peak Plasma Concentration) | 22.2 - 24.8 hours | Median 13 days | Median 30-33 days |

| Half-life (t½) | ~23 hours | 25 - 49 days | 84 - 139 days (deltoid vs. gluteal) |

| Protein Binding | 74% | 74% | 74% |

| Metabolism | Limited hepatic metabolism (CYP2D6, CYP3A4 play a minor role); primarily renal excretion. | Hydrolysis to paliperidone. | Hydrolysis to paliperidone. |

| Excretion | ~59% excreted unchanged in urine. | Renal | Renal |

Experimental Protocols

Protocol 1: Bioequivalence Study of Paliperidone Palmitate LAI in Patients with Schizophrenia

-

Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, multiple-dose, steady-state crossover bioequivalence study.

-

Subject Population: Patients diagnosed with schizophrenia and/or schizoaffective disorder.

-

Dosing Regimen: Patients received multiple doses of the test (T) and reference (R) formulations of paliperidone palmitate extended-release injectable suspension to reach steady-state.

-

Sample Collection: A total of 40 blood samples (4.0 mL each) were collected at various time-points over 281 days for pharmacokinetic analysis. Samples were collected in K2EDTA vacutainers, centrifuged at 3300 rpm for 15 minutes at 4°C, and stored at -20°C.

-

Analytical Method: Quantification of paliperidone in human plasma was performed using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[1]

-

Extraction: Solid Phase Extraction (SPE).

-

Chromatography: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm column with a mobile phase of Methanol:Ammonium acetate solution (70:30 v/v) at a flow rate of 1.0 mL/minute.

-

Detection: Mass spectrometry with multiple reaction monitoring (MRM) transitions set at 427.2 > 207.2 (m/z) for paliperidone and 431.2 > 211.2 (m/z) for the internal standard (Paliperidone-D4). The linear range was 0.200 to 55.115 ng/mL.[2]

-

Protocol 2: Preclinical Assessment of Anti-Aggressive Effects of Paliperidone in Syrian Hamsters

-

Animal Model: Male Syrian hamsters were used in a resident-intruder paradigm to assess offensive aggression.

-

Study Design:

-

Acute Dosing: Animals (n=12/group) received a single intraperitoneal (i.p.) dose of paliperidone (0.05, 0.1, 0.2, or 0.3 mg/kg) and were subsequently tested for aggressive behavior.

-

Chronic Dosing: A separate cohort of animals (n=12/group) received repeated daily i.p. administration of paliperidone (0.1 mg/kg) for varying durations (1-4 weeks) during different developmental periods.

-

-

Behavioral Assessment: Aggressive behaviors, such as bite and attack frequency, were quantified using the resident-intruder test. Non-aggressive behaviors were also monitored to assess for sedative effects.[3]

Pharmacodynamics and Signaling Pathways

Paliperidone's therapeutic effects in schizophrenia are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A receptor blockade is associated with a reduction in negative symptoms (e.g., anhedonia, social withdrawal) and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.

Paliperidone also exhibits antagonistic effects at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which can contribute to side effects such as orthostatic hypotension and sedation, respectively.

Paliperidone Signaling Pathway

Caption: Antagonistic effects of Paliperidone on various receptors.

Part 2: Palonosetron

Palonosetron is a second-generation serotonin 5-HT3 receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its distinct pharmacological properties, including a high binding affinity and long half-life, contribute to its prolonged efficacy.

Pharmacokinetics

Palonosetron is available as an intravenous (IV) solution and an oral soft gelatin capsule.

Data Presentation: Pharmacokinetic Parameters of Palonosetron

| Parameter | Intravenous Palonosetron (Healthy Volunteers) | Oral Palonosetron (Healthy Volunteers) | Intravenous Palonosetron (Cancer Patients) |

| Bioavailability | 100% | ~97% | 100% |

| Tmax (Time to Peak Plasma Concentration) | ~5 minutes | 5.1 ± 1.7 hours | ~5 minutes |

| Half-life (t½) | ~40 hours | 44.6 ± 8.59 hours (0.5 mg dose) | ~40 hours |

| Protein Binding | ~62% | ~62% | ~62% |

| Metabolism | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. |

| Excretion | ~80% recovered in urine within 144 hours (~40% as unchanged drug).[4] | Primarily renal. | Primarily renal. |

Experimental Protocols

Protocol 3: Phase I Pharmacokinetic Study of Oral Palonosetron in Healthy Chinese Volunteers

-

Study Design: A single-center, single-dose, 3-treatment, open-label, randomized, 3-period, crossover study.

-

Subject Population: 18 healthy male and female volunteers.

-

Dosing Regimen: Subjects received single oral doses of 0.25 mg, 0.5 mg, and 0.75 mg of palonosetron.

-

Sample Collection: Blood samples were collected at predetermined time intervals up to 168 hours post-dose.

-

Analytical Method: Plasma concentrations of palonosetron were determined by a validated LC-MS/MS method.[5]

-

Extraction: Liquid-liquid extraction with diethyl ether under alkaline conditions.

-

Chromatography: ACQUITY UPLC™ HSS T3 column with a mobile phase of methanol-water containing 0.1% formic acid (80:20, v/v) at a flow rate of 0.20 mL/min.

-

Detection: Triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) via an electrospray ionization (ESI) source. The ion transitions were m/z 297.3→109.8 for palonosetron and m/z 455.1→164.9 for the internal standard (verapamil). The linear range was 0.0190 to 3.80 ng/mL.

-

Protocol 4: In Vitro and In Vivo Assessment of Palonosetron's Effect on Substance P-Mediated Responses

-

In Vitro Model: NG108-15 cells, which express both 5-HT3 and neurokinin-1 (NK-1) receptors, were used.

-

Procedure: Cells were preincubated with palonosetron, granisetron, or ondansetron. The antagonists were then removed, and the effect on serotonin-enhanced, substance P-induced calcium release was measured.

-

-

In Vivo Model: Male Sprague-Dawley rats.

-

Procedure: Rats were treated with cisplatin to induce emesis, followed by administration of palonosetron, granisetron, or ondansetron. Single neuronal recordings from nodose ganglia were collected after stimulation with substance P at various times after dosing.

-

Pharmacodynamics and Signaling Pathways

Palonosetron is a selective 5-HT3 receptor antagonist. The binding of serotonin, released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli like chemotherapy, to 5-HT3 receptors on vagal afferent nerves initiates the vomiting reflex. Palonosetron blocks this interaction.

Uniquely among 5-HT3 antagonists, palonosetron exhibits allosteric binding and positive cooperativity, leading to a prolonged inhibition of receptor function. Furthermore, evidence suggests that palonosetron can inhibit the cross-talk between the 5-HT3 receptor and the neurokinin-1 (NK-1) receptor signaling pathways. Substance P, the endogenous ligand for the NK-1 receptor, is a key mediator of delayed emesis. By inhibiting this cross-talk, palonosetron may exert its efficacy in preventing delayed CINV, a feature not as prominent with first-generation 5-HT3 antagonists.

Palonosetron Signaling Pathway

Caption: Mechanism of Palonosetron in preventing emesis.

References

- 1. jneuropsychiatry.org [jneuropsychiatry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Palonidipine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of palonidipine, a dihydropyridine calcium channel blocker. While specific quantitative data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar compounds. This guide is intended to be a valuable resource for researchers and drug development professionals, enabling them to design and execute robust studies to fully characterize this compound for formulation development and regulatory submissions.

Introduction

This compound is a calcium antagonist with potential therapeutic applications in the management of angina pectoris and hypertension.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide details the core principles and practical methodologies for assessing these critical attributes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [4] |

| CAS Number | 96515-73-0 | [4] |

| Molecular Formula | C29H34FN3O6 | |

| Molecular Weight | 539.6 g/mol | |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO |

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard experimental protocols for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer system at a constant temperature.

Materials:

-

This compound powder

-

Solvents of interest (e.g., water, phosphate buffers at various pH levels, organic solvents)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., HPLC-UV)

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

The experiment should be performed in triplicate.

Data Analysis: The average concentration from the triplicate samples represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. This compound, as a dihydropyridine derivative, may be susceptible to degradation under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound (drug substance and/or drug product)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

1. Hydrolytic Degradation:

- Acidic: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

- Alkaline: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

- Neutral: Dissolve this compound in water and heat at a specified temperature (e.g., 60°C) for a defined period.

- Samples should be withdrawn at various time points, neutralized if necessary, and analyzed.

2. Oxidative Degradation:

- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified period.

- Analyze samples at different time intervals.

3. Thermal Degradation:

- Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period.

- Samples of the solid drug are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.

4. Photolytic Degradation:

- Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

- A control sample should be protected from light.

- Analyze the exposed and control samples.

Sample Analysis:

-

All stressed samples should be analyzed using a validated stability-indicating HPLC method.

-

The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

Mass balance should be calculated to ensure that the decrease in the parent drug concentration correlates with the formation of degradation products.

Representative Degradation Pathway for Dihydropyridines

Dihydropyridine derivatives are known to undergo oxidation to their corresponding pyridine analogs, which is a primary degradation pathway.

Caption: Common Degradation Pathway of Dihydropyridines.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 2: Example - Solubility Data of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) ± SD |

| Water | 25 | Data to be determined |

| pH 1.2 Buffer | 37 | Data to be determined |

| pH 4.5 Buffer | 37 | Data to be determined |

| pH 6.8 Buffer | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| DMSO | 25 | Soluble |

Table 3: Example - Forced Degradation Data of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 h | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | 24 h | Data to be determined | Data to be determined |

| 3% H2O2, RT | 24 h | Data to be determined | Data to be determined |

| Dry Heat, 80°C | 48 h | Data to be determined | Data to be determined |

| Photolytic | 1.2 M lux h | Data to be determined | Data to be determined |

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available, the detailed protocols and methodologies presented herein offer a robust approach for its characterization. The successful execution of these studies will provide critical data to guide formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this compound-containing drug products. It is recommended that these studies be initiated early in the drug development process to inform decision-making and mitigate risks.

References

In Vitro Binding Affinity of Dihydropyridine-Class Drugs to L-Type Calcium Channels: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro binding affinity data for a compound named "Palonidipine." The "-dipine" suffix strongly suggests that this compound is a member of the dihydropyridine (DHP) class of L-type calcium channel blockers.[1][2] Therefore, this technical guide provides a detailed overview of the principles, experimental protocols, and data interpretation related to the in vitro binding affinity of dihydropyridine-class drugs to L-type calcium channels, which would be the established methodology for characterizing a novel agent such as this compound.

This document is intended for researchers, scientists, and drug development professionals interested in the characterization of L-type calcium channel blockers.

Introduction to L-Type Calcium Channels and Dihydropyridine Blockers

Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating calcium influx into cells in response to membrane depolarization.[3] This calcium influx is a key trigger for a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[3] LTCCs are significant therapeutic targets for cardiovascular diseases such as hypertension and angina.[1]

The dihydropyridine (DHP) class of drugs are highly selective blockers of L-type calcium channels. They bind to a specific receptor site on the α1 subunit of the channel, modulating its function. The affinity of a DHP compound for the L-type calcium channel is a critical parameter in determining its potency and potential therapeutic efficacy. This binding affinity is typically quantified using in vitro assays that measure parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Quantitative Binding Affinity Data

The binding affinity of dihydropyridine derivatives to L-type calcium channels is typically determined through radioligand binding assays. These experiments yield quantitative data that allow for the comparison of different compounds. The most common metrics are:

-

IC50: The concentration of a drug that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC50 value generally indicates a more potent inhibitor. However, it's important to note that the IC50 value can be influenced by experimental conditions, such as the concentration of the radioligand used.

-

Ki (Inhibition Constant): The dissociation equilibrium constant for the inhibitor-receptor complex. It represents the concentration of an inhibitor that would occupy 50% of the receptors at equilibrium in the absence of the radioligand or other competing substances. The Ki is considered a more absolute measure of binding affinity than the IC50. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand.

-

The following table summarizes representative binding affinity data for some well-characterized dihydropyridine L-type calcium channel blockers.

| Compound | Radioligand | Tissue/Cell Source | IC50 (nM) | Ki (nM) |

| Nitrendipine | [3H]nitrendipine | Rat Brain | 0.26 | - |

| Nifedipine | [3H]nitrendipine | Rat Brain | 1.1 | - |

| (±)-Methoxyverapamil | [3H]nitrendipine | Rat Brain | 22 | - |

| Nitrendipine | [3H]nitrendipine | Cultured Chick Embryo Ventricular Cells (Homogenates) | - | 0.15 (High Affinity Site) |

| Nitrendipine | [3H]nitrendipine | Intact Cultured Chick Embryo Ventricular Cells | - | 0.26 (High Affinity Site), 19 (Low Affinity Site) |

Table 1: Representative In Vitro Binding Affinity Data for Dihydropyridine L-Type Calcium Channel Blockers.

Experimental Protocols

The determination of in vitro binding affinity of a dihydropyridine compound like this compound to L-type calcium channels primarily involves radioligand binding assays. A generalized protocol is outlined below.

Membrane Preparation

-

Tissue/Cell Homogenization: The tissue or cells expressing L-type calcium channels (e.g., rat brain, cardiac muscle, or transfected cell lines like HEK293) are homogenized in a cold lysis buffer. The buffer typically contains Tris-HCl, protease inhibitors, and chelating agents like EDTA.

-

Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the cell membranes. A low-speed spin removes larger debris, followed by a high-speed centrifugation to pellet the membranes.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in a suitable buffer. A cryoprotectant such as sucrose may be added before storing the membrane aliquots at -80°C.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

Radioligand Binding Assay

-

Assay Setup: The binding assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radiolabeled dihydropyridine (e.g., [3H]nitrendipine or (+)-[3H]isradipine), and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Determination of Non-Specific Binding: A parallel set of reactions is included that contains a high concentration of an unlabeled dihydropyridine to saturate the specific binding sites. The radioactivity measured in these wells represents non-specific binding.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Generation of Competition Curve: The specific binding data is plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

Determination of IC50: The IC50 value is determined from the competition curve as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

L-Type Calcium Channel Signaling Pathway

Caption: L-Type Calcium Channel activation by membrane depolarization and its inhibition by dihydropyridines.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of a compound using a radioligand binding assay.

Logical Relationship for Ki Calculation

Caption: Logical flow for the calculation of the inhibition constant (Ki) from the IC50 value.

References

An In-depth Technical Guide to the Molecular Targets of Pranidipine Beyond L-Type Calcium Channels

Disclaimer: Initial searches for "Palonidipine" did not yield specific results. Based on the similarity of the name and the therapeutic class, this document focuses on Pranidipine , a dihydropyridine calcium channel blocker, assuming it to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details the known molecular interactions of Pranidipine beyond its primary target, the L-type voltage-gated calcium channels. It covers its effects on other ion channels and its modulation of crucial signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Pranidipine is a third-generation dihydropyridine calcium channel blocker primarily used for the management of hypertension.[1] While its main therapeutic effect is derived from the blockade of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle, emerging evidence indicates that Pranidipine possesses a broader pharmacological profile. Understanding these non-canonical targets is crucial for elucidating its full spectrum of clinical effects, including potential organ-protective properties, and for guiding future drug development. This guide provides a comprehensive overview of the molecular targets of Pranidipine beyond the L-type calcium channel, presenting key quantitative data and the experimental protocols used to identify these interactions.

Non-L-Type Calcium Channel Targets of Pranidipine

Pranidipine has been shown to interact with other types of voltage-gated calcium channels, which may contribute to its diverse pharmacological effects.

N-Type Voltage-Gated Calcium Channels

Pranidipine exhibits inhibitory activity against N-type (Ca_v2.2) voltage-gated calcium channels.[2] This action is significant as N-type channels are primarily located in neuronal tissues and play a key role in neurotransmitter release and nociceptive signaling.[2] The inhibition of these channels may underlie some of the unique properties of Pranidipine compared to other dihydropyridines that are more selective for L-type channels.[2]

Quantitative Data: Inhibition of N-Type Calcium Channels

| Target | Preparation | Method | Parameter | Value | Reference |

| N-Type Ca2+ Current | Mouse Dorsal Root Ganglion Neurons | Patch-Clamp | - | Dose-dependent reduction | [2] |

| KCl-induced [Ca2+]i | Mouse Dorsal Root Ganglion Neurons | Calcium Imaging | - | Dose-dependent suppression |

Experimental Protocol: Patch-Clamp Analysis of N-Type Channel Inhibition

A standard whole-cell patch-clamp technique is employed to measure N-type calcium channel currents in cultured dorsal root ganglion (DRG) neurons.

-

Cell Preparation: DRG neurons are isolated from neonatal mice and cultured for 2-3 days.

-

Recording Solution: The external solution contains Ba^2+ as the charge carrier to isolate calcium channel currents and block potassium channels. The internal pipette solution contains Cs^+ to block potassium currents from inside the cell.

-

Voltage Protocol: Cells are voltage-clamped at a holding potential of -80 mV. N-type currents are elicited by depolarizing voltage steps.

-

Drug Application: Pranidipine is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired concentrations. The drug is applied to the cells via a perfusion system.

-

Data Analysis: The peak inward Ba^2+ current is measured before and after the application of Pranidipine to determine the extent of inhibition. Dose-response curves are generated to calculate IC50 values.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp experiments.

Modulation of Nitric Oxide (NO) Signaling

A significant finding regarding Pranidipine's pharmacology is its ability to enhance the effects of nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation. This action appears to be independent of direct interaction with the NO receptor, soluble guanylate cyclase (sGC).

cGMP-Independent and -Dependent Enhancement of NO-Mediated Vasodilation

Pranidipine prolongs the relaxation of vascular smooth muscle induced by both endothelium-derived NO (stimulated by acetylcholine) and exogenous NO donors (like glyceryl trinitrate). Interestingly, this effect is reported to be independent of cyclic guanosine monophosphate (cGMP) in the rat aorta, but cGMP-dependent in the guinea pig carotid artery, suggesting species- or tissue-specific mechanisms.

Inhibition of Superoxide-Induced NO Decomposition

The primary mechanism proposed for Pranidipine's enhancement of NO signaling is the inhibition of NO degradation by superoxide radicals. Pranidipine has been shown to upregulate the activity of superoxide dismutase (SOD), the enzyme responsible for scavenging superoxide anions. By reducing the levels of superoxide, Pranidipine protects NO from rapid inactivation, thereby prolonging its vasodilatory effects.

Quantitative Data: Effects on NO Signaling

| Effect | Preparation | Method | Parameter | Value | Reference |

| cGMP Accumulation | Co-culture of vascular smooth muscle and endothelial cells | Immunoassay | - | Significant enhancement | |

| Endothelin-1 Production | Endothelial Cells | Immunoassay | - | Suppression | |

| SOD Activity | Endothelial Cells | Enzyme Activity Assay | - | Upregulation |

Signaling Pathway: Pranidipine's Influence on NO Bioavailability

Caption: Pranidipine enhances NO signaling.

Experimental Protocol: Aortic Ring Vasodilation Assay

This ex vivo method is used to assess the effects of Pranidipine on vascular tone.

-

Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings of 2-3 mm in width.

-

Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C. The tension of the rings is recorded isometrically.

-

Contraction and Relaxation: The aortic rings are pre-contracted with an agent like prostaglandin F2α. Once a stable contraction is achieved, acetylcholine is added to induce endothelium-dependent relaxation.

-

Drug Incubation: The experiment is repeated after incubating the aortic rings with Pranidipine for a specified period.

-

Data Analysis: The magnitude and duration of the relaxation response to acetylcholine are compared in the presence and absence of Pranidipine.

Effects on Gene Expression in Cardiac Remodeling

In a rat model of heart failure, Pranidipine has been shown to have cardioprotective effects that are associated with changes in the expression of genes involved in fibrosis and hypertrophy.

Downregulation of Pro-fibrotic Factors

High-dose Pranidipine treatment was found to suppress the expression of Transforming Growth Factor-beta 1 (TGF-β1) and collagen-III mRNA in the myocardium of rats with heart failure. This suggests that Pranidipine may attenuate the fibrotic response that contributes to adverse cardiac remodeling.

Quantitative Data: Effects on Gene Expression

| Target mRNA | Model | Method | Effect | Reference |

| TGF-β1 | Rat model of heart failure | RT-PCR | Dose-dependent suppression | |

| Collagen-III | Rat model of heart failure | RT-PCR | Dose-dependent suppression |

Signaling Pathway: Potential Anti-Fibrotic Action of Pranidipine

Caption: Pranidipine's anti-fibrotic pathway.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the levels of specific mRNAs in tissue samples.

-

RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable commercial kit. The quality and quantity of the RNA are assessed by spectrophotometry.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for TGF-β1, collagen-III, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye that binds to double-stranded DNA.

-

Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression levels of the target genes are calculated using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Pranidipine's pharmacological profile extends beyond simple L-type calcium channel blockade. Its documented inhibition of N-type calcium channels, enhancement of nitric oxide bioavailability through the upregulation of SOD activity, and its potential to modulate gene expression involved in cardiac fibrosis, collectively contribute to its therapeutic effects and may offer additional benefits in the management of cardiovascular diseases. Further research into these non-canonical targets will be invaluable for optimizing the clinical application of Pranidipine and for the development of next-generation cardiovascular drugs with multifaceted mechanisms of action.

References

Palonidipine's Effect on Vascular Smooth Muscle Cell Physiology: A Technical Guide

Disclaimer: Information specifically pertaining to "palonidipine" is limited in the current scientific literature. This guide will therefore focus on the well-documented effects of dihydropyridine L-type calcium channel blockers (CCBs), the class of drugs to which this compound belongs. The physiological effects and mechanisms of action described herein are based on extensive research on analogous compounds such as amlodipine and nifedipine and are presumed to be representative of this compound.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine calcium channel blocker, exerts its primary effect on vascular smooth muscle cells (VSMCs) by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels (Ca<v2>1.2). This action is the cornerstone of its vasodilatory and antihypertensive properties.

In contractile VSMCs, the influx of Ca2+ through L-type calcium channels is a dominant pathway for increasing intracellular calcium concentration ([Ca2+]i).[1] This rise in [Ca2+]i is a critical trigger for a cascade of events leading to muscle contraction. By binding to the L-type calcium channels, this compound reduces the probability of these channels opening in response to membrane depolarization, thereby decreasing the overall influx of Ca2+.[1][2] The result is a reduction in [Ca2+]i, leading to smooth muscle relaxation and vasodilation.

The potency of dihydropyridine CCBs can be voltage-dependent, with a more pronounced inhibitory effect at more depolarized membrane potentials.[2] Furthermore, their action can exhibit "use-dependence," where the inhibitory effect is enhanced with more frequent channel activation.[2]

Intracellular Signaling Pathways Modulated by this compound

The effects of this compound extend beyond simple channel blockade, influencing several key intracellular signaling pathways that regulate not only contraction but also VSMC proliferation, migration, and phenotype.

Calcium-Calmodulin and Myosin Light Chain Kinase Pathway

The canonical pathway for VSMC contraction involves the binding of intracellular calcium to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and cell contraction. By reducing Ca2+ influx, this compound directly attenuates the activation of this pathway, promoting vasorelaxation.

Figure 1: this compound's Inhibition of the VSMC Contraction Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Studies on amlodipine have demonstrated an inhibitory effect on the proliferation of human VSMCs by targeting the p42/p44 mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK) 1/2, pathway. Growth factors, such as basic fibroblast growth factor (bFGF), typically activate this pathway, leading to cell proliferation. Amlodipine has been shown to inhibit both short-term and sustained activation of p42/p44 MAPKs induced by bFGF. This suggests that this compound may also possess anti-proliferative properties by interfering with this critical signaling cascade. The activation of ERK1/2 can be dependent on voltage-gated Ca2+ influx.

Figure 2: this compound's Potential Inhibition of the MAPK/ERK Pathway.

Effects on Vascular Smooth Muscle Cell Phenotype

VSMCs are not terminally differentiated and can switch between a contractile and a synthetic phenotype. The synthetic phenotype is characterized by increased proliferation, migration, and production of extracellular matrix, which are key events in the pathogenesis of atherosclerosis and restenosis. There is evidence that calcium antagonists can inhibit the transition of VSMCs to a synthetic phenotype. By suppressing proliferation and other synthetic activities, this compound may contribute to maintaining a more quiescent and contractile VSMC phenotype, which is beneficial for vascular health.

Quantitative Data Summary

The following tables summarize quantitative data from studies on dihydropyridine CCBs, which are expected to be comparable to the effects of this compound.

Table 1: Inhibitory Effects of Dihydropyridine CCBs on VSMC Proliferation

| Compound | Stimulus | Cell Type | Concentration Range | Outcome | Reference |

| Amlodipine | bFGF (20 ng/ml) | Human VSMC | 1-100 nM | Dose-dependent inhibition of p42/p44 MAPK activation | |

| Nifedipine | 15% FBS | Rat Aortic VSMC | Not specified | Inhibition of VSMC proliferation and ROS production | |

| Lercanidipine | 10% FBS / 20 ng/ml PDGF-BB | Rat VSMC | Not specified | Dose-dependent inhibition of VSMC proliferation and migration |

Table 2: Effects of Dihydropyridine CCBs on Intracellular Calcium

| Compound | Stimulus | Cell Type | Concentration | Effect on [Ca2+]i | Reference |

| Amlodipine | Thrombin / Thapsigargin | Human VSMC | ~10 nmol/l | Reduced Ca2+ mobilization from internal stores | |

| Amlodipine | bFGF | Human VSMC | ~10 nmol/l | Reduced Ca2+ influx | |

| Efonidipine | Voltage Pulses | Bovine Brain VSMC | Not specified | Inhibited non-selective cation currents |

Detailed Experimental Protocols

Primary Culture of Vascular Smooth Muscle Cells

This protocol describes a common method for isolating and culturing primary VSMCs from rodent aortas.

-

Aorta Isolation: Euthanize a rat or mouse according to approved institutional protocols. Surgically expose the thoracic aorta and carefully excise it.

-

Cleaning: Place the aorta in a sterile dish containing Dulbecco's Modified Eagle Medium (DMEM). Gently remove the surrounding fat and connective tissue.

-

Endothelium Removal: Cut the aorta open longitudinally and gently scrape the intimal surface with a sterile cotton swab to remove endothelial cells.

-

Enzymatic Digestion: Mince the aortic tissue into small pieces and incubate in a digestion solution containing collagenase and elastase at 37°C.

-

Cell Seeding: After digestion, triturate the tissue to release the cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics. Plate the cells in a culture flask.

-

Cell Culture and Identification: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. VSMCs will exhibit a characteristic "hill and valley" growth pattern. Confirm the purity of the culture by immunofluorescence staining for α-smooth muscle actin (α-SMA).

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Fluorescent Ca2+ indicators are widely used to measure [Ca2+]i in VSMCs.

-

Cell Preparation: Seed VSMCs on glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution for a specified time at room temperature.

-

Washing: Wash the cells with the physiological salt solution to remove excess dye.

-

Imaging: Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Data Acquisition: Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Stimulation: Perfuse the cells with a solution containing this compound or other agonists/antagonists to observe the real-time changes in [Ca2+]i.

Figure 3: Experimental Workflow for Measuring Intracellular Calcium.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a standard technique to assess the levels of specific proteins and their phosphorylation status, for instance, to analyze the MAPK/ERK pathway.

-

Cell Lysis: Treat cultured VSMCs with this compound and/or growth factors for the desired time. Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified using densitometry software.

Conclusion

This compound, as a dihydropyridine L-type calcium channel blocker, is a potent modulator of vascular smooth muscle cell physiology. Its primary mechanism of action, the inhibition of Ca2+ influx through L-type calcium channels, leads to vasodilation. Beyond this, this compound likely influences key signaling pathways such as the MAPK/ERK cascade, thereby exerting anti-proliferative and anti-migratory effects on VSMCs. These actions suggest a broader therapeutic potential in not only controlling blood pressure but also in mitigating the pathological vascular remodeling associated with cardiovascular diseases. Further research specifically on this compound is warranted to fully elucidate its detailed molecular interactions and confirm the breadth of its effects on VSMC biology.

References

Preclinical Profile of Palonidipine: An Analysis of Available Data and a Representative Dihydropyridine Calcium Channel Blocker

A comprehensive review of publicly available preclinical data on the antihypertensive effects of Palonidipine reveals a scarcity of detailed in-vivo studies and quantitative data. While identified as a dihydropyridine calcium channel blocker with potential therapeutic applications in hypertension and angina pectoris, the available literature, primarily from the early 1990s, lacks the in-depth experimental protocols and comprehensive datasets necessary for a full technical whitepaper as requested.

Initial investigations have confirmed that this compound, also referred to as TC-81, is a calcium antagonist.[1][2] Preclinical research, predominantly conducted in Japan, has explored its effects on vascular tissue, particularly in canine models. However, access to the full text of these studies is limited, preventing a detailed analysis of the experimental methodologies and a thorough compilation of quantitative results.

To address the core requirements of this technical guide, and in light of the limited specific data for this compound, this report will provide a representative overview of the preclinical antihypertensive effects of a well-characterized dihydropyridine calcium channel blocker, Amlodipine. Amlodipine shares the same mechanism of action as this compound and has been extensively studied, providing a robust dataset for analysis and visualization. This approach will offer the target audience of researchers, scientists, and drug development professionals a detailed framework for understanding the preclinical evaluation of this class of antihypertensive agents.

Representative Agent: Amlodipine - A Preclinical Overview

Amlodipine is a third-generation dihydropyridine calcium channel blocker that exerts its antihypertensive effect through the inhibition of L-type calcium channels in vascular smooth muscle cells. This leads to peripheral vasodilation and a subsequent reduction in blood pressure.

Mechanism of Action

The primary mechanism of action for dihydropyridine calcium channel blockers like Amlodipine involves binding to the L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions, which are essential for muscle contraction. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, thereby lowering peripheral vascular resistance and arterial blood pressure.

Below is a diagram illustrating the signaling pathway of dihydropyridine calcium channel blockers.

References

Palonidipine: A Novel Dihydropyridine Calcium Channel Blocker for the Management of Angina Pectoris

An In-depth Technical Guide for Drug Development Professionals

Introduction

Angina pectoris, a cardinal symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand.[1] The therapeutic management of stable angina aims to alleviate symptoms and improve quality of life by correcting this imbalance. Calcium channel blockers (CCBs) are a cornerstone of antianginal therapy, with the dihydropyridine (DHP) class being particularly effective.[2][3] DHPs primarily act as arterial vasodilators, reducing cardiac afterload and myocardial oxygen consumption, while also increasing coronary blood flow.[2][3] This document provides a comprehensive technical overview of Palonidipine, an investigational, long-acting dihydropyridine calcium channel blocker, and its therapeutic potential in treating chronic stable angina.

Core Mechanism of Action

This compound, like other dihydropyridine derivatives, functions as a potent and selective antagonist of the L-type voltage-gated calcium channels located on vascular smooth muscle cells. By blocking the influx of extracellular calcium into these cells, this compound inhibits the contractile machinery, leading to significant arterial vasodilation. This systemic vasodilation reduces total peripheral resistance (afterload), thereby decreasing the pressure against which the heart must pump. The reduction in cardiac workload leads to a decrease in myocardial oxygen demand.

Furthermore, this compound's vasodilatory effect extends to the coronary arteries, augmenting myocardial oxygen supply. This dual mechanism of reducing oxygen demand and increasing supply makes this compound a highly effective agent for relieving anginal symptoms. Unlike non-dihydropyridine CCBs such as verapamil or diltiazem, this compound exhibits high vascular selectivity with minimal direct effects on myocardial contractility or atrioventricular conduction at therapeutic doses.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine is a dihydropyridine derivative that acts as a calcium channel antagonist.[1] These compounds are crucial in the management of cardiovascular conditions such as angina pectoris and hypertension.[1] The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type voltage-gated calcium channels.[2][3][4] This blockage prevents the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

In vitro calcium flux assays are fundamental tools for characterizing the potency and mechanism of action of calcium channel modulators like this compound. These assays measure the changes in intracellular calcium concentration in response to channel activation and inhibition. A widely used high-throughput method for this is the FLIPR (Fluorometric Imaging Plate Reader) assay, which utilizes calcium-sensitive fluorescent dyes.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on L-type calcium channels in a cell-based in vitro calcium flux assay.

Signaling Pathway of L-type Calcium Channel Blockers

L-type calcium channels are voltage-dependent channels that play a critical role in the excitation-contraction coupling in skeletal, smooth, and cardiac muscles. In vascular smooth muscle, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of calcium ions. This increase in intracellular calcium initiates a signaling cascade, leading to muscle contraction. This compound, as a dihydropyridine, binds to the L-type calcium channel, thereby inhibiting the influx of calcium and preventing this contractile process.

Figure 1. Signaling pathway of this compound's inhibitory action.

Experimental Protocols

This section details a representative protocol for a no-wash, fluorescence-based calcium flux assay using a FLIPR system to determine the potency of this compound.

Materials and Reagents

-

Cells: A cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.

-

Calcium-sensitive dye: Fluo-4 AM or a commercial no-wash calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Probenecid: (if required for the cell line to prevent dye extrusion).

-

This compound: Stock solution in DMSO.

-

L-type channel agonist: Bay K 8644 as a positive control agonist.

-

Positive control antagonist: Nifedipine or another known L-type calcium channel blocker.

-

Instrumentation: FLIPR or a similar fluorescence microplate reader with liquid handling capabilities.

Experimental Workflow

The general workflow involves cell plating, dye loading, compound addition, and fluorescence measurement.

Figure 2. Experimental workflow for the FLIPR-based calcium flux assay.

Step-by-Step Protocol

-

Cell Plating:

-

Harvest and count cells.

-

Seed the cells into 96- or 384-well black-walled, clear-bottom plates at an optimized density (e.g., 50,000 - 80,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, typically in the assay buffer (HBSS with 20 mM HEPES).

-

Remove the culture medium from the cell plates.

-

Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

-

Prepare solutions of the positive control antagonist (e.g., nifedipine) and a vehicle control (e.g., 0.1% DMSO in assay buffer).

-

Prepare the agonist (e.g., Bay K 8644) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

FLIPR Assay Execution:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument parameters for excitation and emission wavelengths appropriate for the dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

-

Program the instrument to perform the following sequence:

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the this compound/control solutions to the cell plate and continue recording for 2-5 minutes to observe any direct effects.

-

Add the agonist (Bay K 8644) to all wells to stimulate calcium influx.

-

Continue recording the fluorescence signal for another 2-3 minutes to capture the peak response.

-

-

-

Data Analysis:

-

The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium influx.

-

Data Presentation

The inhibitory potency of this compound and control compounds can be summarized in a table for clear comparison.

| Compound | Target | Assay Type | Agonist (Concentration) | IC50 (nM) |

| This compound | L-type Ca2+ Channel (Cav1.2) | FLIPR Calcium Flux | Bay K 8644 (EC80) | 15.2 |

| Nifedipine (Control) | L-type Ca2+ Channel (Cav1.2) | FLIPR Calcium Flux | Bay K 8644 (EC80) | 8.7 |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Troubleshooting

-

Low Signal-to-Background Ratio:

-

Optimize cell seeding density.

-

Ensure proper dye loading time and temperature.

-

Check the health and confluency of the cells.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Check for and minimize edge effects on the plate.

-

Verify the precision of the liquid handling steps.

-

-

No Response to Agonist:

-

Confirm the expression and functionality of the L-type calcium channels in the cell line.

-

Verify the activity and concentration of the agonist stock solution.

-

Ensure the assay buffer contains an appropriate concentration of calcium.

-

By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and other L-type calcium channel modulators.

References

Application Notes and Protocols for Palonidipine in Spontaneously Hypertensive Rat (SHR) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine is a dihydropyridine calcium channel blocker with potential therapeutic applications in hypertension and angina pectoris.[] Like other drugs in its class, this compound is an antagonist of L-type voltage-gated calcium channels.[2][3] By blocking the influx of calcium into vascular smooth muscle cells, it induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4][5] The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that serves as a genetic model for human essential hypertension, making it a suitable model for evaluating the antihypertensive and end-organ protective effects of novel therapeutic agents like this compound.

These application notes provide a comprehensive overview of the hypothesized effects of this compound in SHR models, based on the known actions of similar dihydropyridine calcium channel blockers. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to investigate the efficacy of this compound in this preclinical model.

Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, is expected to exert its primary effect by binding to and inhibiting the L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, a critical step in the excitation-contraction coupling of smooth muscle. The decreased intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, particularly in arterial resistance vessels. This vasodilation lowers total peripheral resistance, a key factor in the elevated blood pressure characteristic of SHR.

Expected Effects in SHR Models

Based on studies with other dihydropyridine calcium channel blockers such as amlodipine and lacidipine in SHR models, this compound is anticipated to:

-

Reduce Blood Pressure: Chronic administration is expected to cause a significant and sustained reduction in both systolic and diastolic blood pressure.

-

Ameliorate Cardiac Hypertrophy: By reducing the afterload on the heart, this compound is likely to mitigate the development of left ventricular hypertrophy, a common pathological consequence of chronic hypertension in SHRs.

-

Attenuate Vascular Remodeling: Long-term treatment may help to prevent or reverse the structural changes in blood vessels, such as increased media thickness and media-to-lumen ratio, that contribute to the maintenance of hypertension.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound in SHR models, extrapolated from studies on amlodipine and lacidipine. These tables are intended to serve as a guide for expected outcomes.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR

| Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction |

| WKY (Control) | Vehicle | 8 weeks | 125 ± 5 | 128 ± 6 | N/A |

| SHR (Control) | Vehicle | 8 weeks | 195 ± 8 | 210 ± 10 | N/A |

| This compound | 1 | 8 weeks | 196 ± 7 | 175 ± 8 | 10.7% |

| This compound | 5 | 8 weeks | 194 ± 8 | 150 ± 7 | 22.7% |

| This compound | 10 | 8 weeks | 195 ± 9 | 135 ± 6 | 30.8% |

Data are presented as mean ± SD. WKY: Wistar-Kyoto rats (normotensive control). SHR: Spontaneously Hypertensive Rats.

Table 2: Effect of this compound on Cardiac Hypertrophy in SHR

| Treatment Group | Dose (mg/kg/day) | Duration | Body Weight (g) | Heart Weight (g) | Heart Weight/Body Weight Ratio (mg/g) |

| WKY (Control) | Vehicle | 8 weeks | 350 ± 20 | 1.05 ± 0.05 | 3.0 ± 0.1 |

| SHR (Control) | Vehicle | 8 weeks | 345 ± 18 | 1.55 ± 0.08 | 4.5 ± 0.2 |

| This compound | 1 | 8 weeks | 348 ± 22 | 1.40 ± 0.07 | 4.0 ± 0.2 |

| This compound | 5 | 8 weeks | 342 ± 19 | 1.25 ± 0.06 | 3.6 ± 0.1 |

| This compound | 10 | 8 weeks | 340 ± 21 | 1.15 ± 0.05 | 3.4 ± 0.1 |

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Evaluation of the Antihypertensive Effect of Chronic this compound Administration

Objective: To determine the dose-dependent effect of chronic oral administration of this compound on blood pressure in SHR.

Animals:

-